3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26-23-17-19(27)7-12-24(23)28-18-25(26)34(31,32)22-5-3-2-4-6-22/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDJMPUSWGPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and benzenesulfonyl groups, and the attachment of the methoxyphenyl piperazine moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or the benzenesulfonyl group.
Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen Substitution: Fluoro vs. Chloro
The compound 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline (CAS 902909-99-3, ) serves as a direct structural analog. Key differences include:
- Halogen : Fluorine (target) vs. chlorine (analog).
- Methoxyphenyl position : 4-methoxy (target) vs. 2-methoxy (analog).
Fluorine’s smaller atomic radius and higher electronegativity may improve bioavailability and metabolic stability compared to chlorine. Melting points for similar quinoline derivatives (e.g., 223–225°C in ) suggest that halogens and substituent positions influence crystallinity .
Piperazine Substituent Variations
- : 7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinoline replaces the benzenesulfonyl group with an ethenesulfonyl moiety. The ethenesulfonyl group’s conjugated double bond may alter electron distribution, affecting reactivity or target binding .
Antiviral Potential
highlights that fluorine atoms in quinolone–triazole conjugates (e.g., compounds 10g, 12c) significantly enhance antiviral activity against SARS-CoV-2. The 6-fluoro substituent in the target compound may similarly improve antiviral efficacy by modulating electron density or hydrogen-bonding interactions with viral proteases .
Anticancer Activity
demonstrates that 2-arylquinolines with morpholine or imidazole substituents exhibit antiproliferative effects via apoptosis induction. While the target compound’s benzenesulfonyl and piperazinyl groups differ, its methoxyphenyl moiety may contribute to similar mechanisms, warranting further testing using MTT or annexin V/PI assays .
Structural Isomerism and Positional Effects
- : 3-(Benzenesulfonyl)-8-[4-(2,2-dimethylpropyl)piperazin-1-yl]quinoline positions the piperazine group at C8 instead of C4.
Data Tables
Table 1. Key Structural and Functional Comparisons
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Structural Overview
The compound features a quinoline core , which is known for its diverse pharmacological properties. This core is combined with a piperazine moiety and a benzenesulfonyl group . The incorporation of a fluorine atom and a methoxy group enhances its biological activity and binding affinity to various molecular targets.
Molecular Structure
- Quinoline Core: Bicyclic structure contributing to DNA intercalation.
- Piperazine Moiety: Involved in interactions with neurotransmitter receptors.
- Functional Groups: Fluorine enhances pharmacokinetic properties; methoxy group improves solubility.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- DNA Intercalation: The quinoline structure allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.
- Neurotransmitter Receptor Modulation: The piperazine moiety interacts with various neurotransmitter receptors, modulating their activity, which may lead to significant pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Demonstrated effectiveness against bacterial strains.
- Antitumor Activity: Potential for inhibiting cancer cell proliferation.
- Antifungal Activity: Efficacy against fungal infections.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to this compound. Below are summarized findings from relevant research:
The synthesis of this compound involves several key steps:
-
Reagents Used:
- Oxidation: Potassium permanganate
- Reduction: Lithium aluminum hydride
- Substitution: Piperazine derivatives
-
Reaction Types:
- Oxidation leads to quinoline N-oxides.
- Reduction yields alcohol derivatives.
- Substitution results in various piperazine derivatives.
Therapeutic Applications
Given its biological activity profile, this compound has potential applications in various therapeutic areas:
- Neurological Disorders: Due to its interaction with neurotransmitter receptors.
- Infectious Diseases: As an antimicrobial agent against resistant bacterial strains.
- Cancer Treatment: Potential as an antitumor agent based on preliminary findings.
Q & A
Basic: What are the key synthetic steps for preparing 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline?
The synthesis involves multi-step reactions:
Quinoline Core Formation : A Friedländer condensation or Skraup reaction to construct the quinoline backbone.
Sulfonylation : Introduction of the benzenesulfonyl group at the 3-position via nucleophilic substitution under reflux with a sulfonyl chloride derivative .
Piperazine Substitution : Coupling of 4-(4-methoxyphenyl)piperazine at the 4-position of quinoline using a Buchwald-Hartwig amination or SNAr reaction, requiring palladium catalysts and controlled temperatures (80–120°C) .
Fluorine Incorporation : Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor) in polar aprotic solvents .
Methodological Note : Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires precise stoichiometry and inert atmospheres .
Basic: How do the functional groups in this compound influence its reactivity and biological activity?
- Benzenesulfonyl Group : Enhances electron-withdrawing effects, stabilizing the quinoline core and facilitating interactions with hydrophobic enzyme pockets .
- Piperazinyl-Methoxyphenyl Moiety : Introduces basicity (pKa ~7–9) and hydrogen-bonding potential, critical for receptor binding (e.g., serotonin or dopamine receptors) .
- 6-Fluoro Substituent : Increases metabolic stability by resisting oxidative degradation and improving bioavailability .
Experimental Validation : Computational docking (AutoDock Vina) and Hammett plots correlate substituent electronic effects with activity .
Advanced: How can reaction conditions be optimized to improve yield in the piperazine coupling step?
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. BrettPhos ligands for Buchwald-Hartwig reactions; higher yields (75–85%) reported with BrettPhos in toluene at 100°C .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar); toluene reduces side reactions (e.g., quinoline decomposition) .
- Temperature Control : Isothermal calorimetry (ITC) monitors exothermicity to avoid runaway reactions.
Data Contradiction : reports 70% yield with Pd(OAc)₂, while achieves 85% with BrettPhos. Resolution requires reproducibility trials under standardized conditions .
Advanced: What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm; sulfonyl group deshields adjacent protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₆H₂₄FN₃O₃S: 478.1543) .
- HPLC-PDA : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .
Limitation : X-ray crystallography ( ) is definitive but requires single crystals, which may be challenging due to flexibility in the piperazine ring .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?
Dose-Response Profiling : Test across multiple concentrations (nM–μM) in cell lines (e.g., HCT-116 for cancer, S. aureus for antimicrobial assays) .
Target Specificity Screening : Use kinase panels or receptor-binding assays (e.g., radioligand displacement for GPCRs) to identify primary targets .
Structural Analog Comparison : Synthesize derivatives lacking the methoxyphenyl group to isolate SAR contributions .
Example : reports IC₅₀ = 2.5 μM (HeLa cells), while notes MIC = 12.5 μg/mL (E. coli). Cross-validate using standardized protocols (CLSI guidelines) .
Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetics?
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~3.2), aqueous solubility (−4.5 log mol/L), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
- Metabolism Prediction : GLORYx identifies potential Phase I metabolites (e.g., O-demethylation of the methoxyphenyl group) .
Validation : Compare with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Advanced: How can crystallographic data (if available) inform structural modifications for enhanced activity?
- X-ray Diffraction : Analyze bond angles and torsional strain in the piperazine-quinoline junction (e.g., ’s C–N–C angle = 118.5°) to guide rigidification strategies .
- Hirshfeld Surface Analysis : Identify close contacts (e.g., C–H···O interactions) that stabilize the crystal lattice, suggesting sites for halogen substitution .
Application : Modify the benzenesulfonyl group’s para position to introduce electron-withdrawing groups (e.g., –NO₂) for improved π-stacking .
Advanced: What in vitro models are appropriate for assessing toxicity and selectivity?
- Hepatotoxicity : Primary hepatocytes or HepG2 cells exposed to 10–100 μM compound; monitor ALT/AST release .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) to evaluate QT prolongation risk .
- Selectivity Index (SI) : Calculate IC₅₀ ratios between cancerous (e.g., MCF-7) and non-cancerous (e.g., HEK293) cells; SI >10 indicates therapeutic window .
Advanced: How can mechanistic studies elucidate interactions with biological targets?
Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified enzymes (e.g., topoisomerase II) .
CRISPR-Cas9 Knockout : Validate target engagement by comparing cytotoxicity in wild-type vs. TOP2A-knockout cells .
Thermal Shift Assay (TSA) : Monitor protein melting temperature (ΔTm) shifts to confirm stabilization upon compound binding .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for exothermic steps (e.g., sulfonylation) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
